molecular formula C8H5F6NO2S B1304892 3,5-Bis(trifluoromethyl)benzenesulfonamide CAS No. 39213-22-4

3,5-Bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B1304892
CAS No.: 39213-22-4
M. Wt: 293.19 g/mol
InChI Key: UQRLSJLFAHCJBF-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F6NO2S. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a sulfonamide group. This compound is known for its high electronegativity and significant steric hindrance due to the trifluoromethyl groups, making it a valuable reagent in various chemical reactions .

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. The compound’s interactions are primarily due to its sulfonamide group, which can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding is often facilitated by the compound’s ability to form hydrogen bonds and other interactions with amino acid residues in proteins. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism. For example, it can inhibit enzymes involved in specific metabolic pathways, resulting in the accumulation or depletion of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within certain subcellular regions can enhance its interactions with biomolecules and influence its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3,5-bis(trifluoromethyl)benzenesulfonic acid, while reduction can produce 3,5-bis(trifluoromethyl)benzenesulfinamide .

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)benzenesulfonamide can be compared with other trifluoromethylated sulfonamides, such as:

  • 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
  • 3,5-Bis(trifluoromethyl)benzenesulfinamide
  • 3,5-Bis(trifluoromethyl)benzenesulfonic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. The unique combination of trifluoromethyl groups and a sulfonamide moiety in this compound makes it particularly valuable in specific chemical and biological contexts .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)18(15,16)17/h1-3H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRLSJLFAHCJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382476
Record name 3,5-bis(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39213-22-4
Record name 3,5-Bis(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39213-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-bis(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(trifluoromethyl)benzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An aqueous solution of NH3 (32%) is added at RT to a solution of 3,5-bis(trifluoromethyl)-benzene-sulfonylchloride in EtAc. The mixture obtained is stirred and two phases are obtained and are separated. The organic layer obtained is washed with 1 N HCl and H2O, and dried. Solvent of the organic solution obtained is evaporated. 3,5-Bis-trifluoromethyl-benzene sulfonamide is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,5-Bis(trifluoromethyl)benzenesulfonamide in asymmetric catalysis?

A1: this compound serves as a key structural motif in various chiral organocatalysts. For example, N-[(1R,2R)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide acts as a bifunctional organocatalyst in asymmetric synthesis. [] The sulfonamide group, along with other structural features, enables the catalyst to interact with reactants in a highly specific manner, facilitating the formation of chiral products with high enantiomeric excess.

Q2: How does the solvent choice influence the catalytic activity of iridium complexes containing this compound ligands in transfer hydrogenation reactions?

A2: Research indicates that the solvent plays a crucial role in the iridium-catalyzed transfer hydrogenation of 1,10-phenanthrolines using formic acid. [] While 1,4-dioxane allows for efficient reactions under ligand-free conditions, switching to isopropyl alcohol enables the use of chiral ligands like (R,R)-(CF3)2C6H3SO2-dpen [N-(2-amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide] to achieve asymmetric transfer hydrogenation with high enantioselectivity. This highlights the importance of solvent selection in optimizing reaction conditions and achieving desired stereochemical outcomes in catalytic processes.

Q3: What are the key structural features and characteristics of N-[(1R,2R)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide?

A3: This compound, a bifunctional organocatalyst, possesses several crucial structural features: []

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